molecular formula C15H32BLiO3 B13087856 Lithium triisopropoxy(3-methylcyclopentyl)borate

Lithium triisopropoxy(3-methylcyclopentyl)borate

Cat. No.: B13087856
M. Wt: 278.2 g/mol
InChI Key: MJZSAATUSVISCF-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(3-methylcyclopentyl)borate is a borate ester compound that has garnered attention in recent years due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a borate ester with triisopropoxy and 3-methylcyclopentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropoxy(3-methylcyclopentyl)borate typically involves the reaction of lithium hydride with triisopropyl borate and 3-methylcyclopentanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional steps such as recrystallization or distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(3-methylcyclopentyl)borate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.

    Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.

    Substitution: The triisopropoxy and 3-methylcyclopentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while reduction may produce boron hydrides or other boron-containing compounds.

Scientific Research Applications

Lithium triisopropoxy(3-methylcyclopentyl)borate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Medicine: Research is ongoing to explore its use in medical applications, including as a component in drug delivery systems.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of lithium triisopropoxy(3-methylcyclopentyl)borate involves its interaction with molecular targets through its borate ester moiety. The compound can form coordination complexes with various metal ions, which can influence its reactivity and stability. Additionally, the presence of the lithium ion can enhance the compound’s solubility and facilitate its incorporation into different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Lithium triisopropyl borate: Similar in structure but lacks the 3-methylcyclopentyl group.

    Lithium bis(oxalate)borate: Another borate ester with different functional groups.

    Tris(trimethylsilyl) borate: A borate ester with trimethylsilyl groups instead of triisopropoxy groups.

Uniqueness

Lithium triisopropoxy(3-methylcyclopentyl)borate is unique due to the presence of the 3-methylcyclopentyl group, which can impart different chemical and physical properties compared to other borate esters

Properties

Molecular Formula

C15H32BLiO3

Molecular Weight

278.2 g/mol

IUPAC Name

lithium;(3-methylcyclopentyl)-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C15H32BO3.Li/c1-11(2)17-16(18-12(3)4,19-13(5)6)15-9-8-14(7)10-15;/h11-15H,8-10H2,1-7H3;/q-1;+1

InChI Key

MJZSAATUSVISCF-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1CCC(C1)C)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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